N-(2-Chlorophenyl)hydrazinecarboxamide
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Overview
Description
N-(2-Chlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C7H8ClN3O It is a hydrazine derivative characterized by the presence of a chlorophenyl group attached to the hydrazine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of enzymes and proteins .
Mode of Action
The presence of a carboxamide moiety in similar indole derivatives has been reported to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
It’s worth noting that similar compounds have been designed and synthesized to evaluate their potential as carbonic anhydrase (ca) inhibitors . Carbonic anhydrases play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues .
Pharmacokinetics
A related compound, n-(2-chlorophenyl)hydrazine carboxamide, was found to show protection in a 6 hz psychomotor seizure test, suggesting some level of bioavailability .
Result of Action
A related compound, n-(2-chlorophenyl)hydrazine carboxamide, showed significant protection in a 6 hz psychomotor seizure test , indicating potential anticonvulsant activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chlorophenyl)hydrazinecarboxamide can be synthesized through the reaction of 2-chlorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chlorophenyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)hydrazinecarboxamide
- N-(4-Chlorophenyl)hydrazinecarboxamide
- N-(2-Chlorophenyl)-2-hydrazinecarboxamide
Uniqueness
N-(2-Chlorophenyl)hydrazinecarboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets, making it distinct from its isomers.
Properties
IUPAC Name |
1-amino-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGJAIHYYAKDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956967 |
Source
|
Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35580-76-8 |
Source
|
Record name | N-(2-Chlorophenyl)hydrazinecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50956967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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